beta-Amyrenonol
Description
Overview of β-Amyrenonol as a Pentacyclic Triterpenoid (B12794562) in Natural Product Chemistry
β-Amyrenonol, also known as 11-Oxo-β-amyrin, is classified as a pentacyclic triterpenoid. These compounds are characterized by a core structure of four fused six-membered rings and one five-membered ring, derived from the isoprenoid pathway. Their complex structures contribute to a wide range of biological activities, making them valuable subjects in natural product research. β-Amyrenonol's specific structure, featuring an oxygen atom at the C-11 position and a hydroxyl group at C-3, positions it as a key intermediate or derivative in triterpenoid biosynthesis medchemexpress.comglpbio.com. Its role as a precursor for compounds like Glycyrrhetinic acid further underscores its significance in the study of plant secondary metabolites medchemexpress.comglpbio.comdcchemicals.comchembk.commedchemexpress.commedchemexpress.com.
Natural Occurrence and Distribution
The presence of β-Amyrenonol has been documented across various plant families and botanical extracts, indicating its widespread distribution in the plant kingdom.
Structural Relationship to Biosynthetic Precursors and Related Triterpenes
The structural characteristics of β-Amyrenonol link it closely to other important triterpenoids, particularly its direct precursor.
Derivation from β-Amyrinβ-Amyrenonol is biosynthetically derived from β-amyrinmedchemexpress.comglpbio.comdcchemicals.comchembk.comnih.govpakbs.orgwikipedia.orgdrugfuture.com. Specifically, enzymes like CYP88D6 catalyze the oxidation of β-amyrin at the C-11 position to produce β-Amyrenonol, demonstrating a direct metabolic link between these two compoundsmedchemexpress.comglpbio.com. β-Amyrin itself is a widely distributed pentacyclic triterpenoid, serving as a precursor for oleanolic acid and a common aglycone skeleton for various saponinsnih.govwikipedia.org.
Data Table: Plant Sources of β-Amyrenonol
| Plant Family | Plant Genus/Species | Part Studied | Notes | References |
| Fabaceae | Glycyrrhiza glabra (Licorice) | Roots | Identified as an oleanolic-type triterpenoid and precursor to Glycyrrhetinic acid. | medchemexpress.comglpbio.comdcchemicals.comchembk.commedchemexpress.com |
| Myrtaceae | Rhodomyrtus tomentosa | Leaves | Isolated alongside other triterpenoids like lupeol (B1675499) and β-amyrin. | nih.govresearchgate.netmdpi.comcore.ac.uk |
| Celastraceae | Gymnosporia chevalieri | Leaves | Six pentacyclic triterpenoids isolated, including β-amyrenonol. | huejmp.vntandfonline.comresearchgate.netresearchgate.net |
| Burseraceae | Various species (e.g., Protium) | Oleo-resins | Amyrins are commonly found in the oleo-resins of this family. | ub.edu |
| Celastraceae | Gymnosporia austroyunnanensis | Barks | β-Amyrenonol acetate (B1210297), a derivative, isolated from barks. | medchemexpress.com |
Compound List
β-Amyrenonol
11-Oxo-β-amyrin
β-Amyrin
α-Amyrin
Glycyrrhetinic acid
3-oxofriedelan-29-ol
Taraxastane-3β,20R-diol
Taraxastane-3β,20S-diol
Lupeol
Botulin
β-Amyrenonol acetate
Properties
IUPAC Name |
10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathway Elucidation of β Amyrenonol
Enzymatic Conversion of β-Amyrin to β-Amyrenonol
The final steps in the formation of β-amyrenonol involve the direct oxidation of its precursor, β-amyrin. This conversion is a critical reaction catalyzed by a specific class of enzymes.
Functional Characterization of Cytochrome P450 Monooxygenases (e.g., CYP88D6)
The enzymatic conversion of β-amyrin to β-amyrenonol is primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes involved in the oxidative modification of various compounds in plant secondary metabolism. nih.govacs.orgnih.govfrontiersin.orgmdpi.com A key enzyme identified in this process is CYP88D6, which has been characterized as a β-amyrin 11-oxidase. nih.govfrontiersin.orgnih.govfrontiersin.org In vitro and in vivo studies have demonstrated that CYP88D6, when co-expressed with β-amyrin synthase, effectively catalyzes the oxidation of β-amyrin to produce β-amyrenonol (also known as 11-oxo-β-amyrin). nih.govmedchemexpress.com This function is crucial in the biosynthetic pathway of glycyrrhizin, a major bioactive triterpene saponin found in licorice roots, where β-amyrenonol serves as a key intermediate. nih.govfrontiersin.orgmedchemexpress.com The expression of the CYP88D6 gene is often localized to specific plant tissues, such as roots and stolons, which corresponds with the accumulation sites of its downstream products like glycyrrhizin. nih.gov
| Enzyme | Function | Substrate | Product | Organism Example |
| CYP88D6 | β-amyrin 11-oxidase | β-Amyrin | β-Amyrenonol (11-oxo-β-amyrin) | Glycyrrhiza (licorice) nih.govfrontiersin.org |
| CYP716A140v2 | C-28 oxidase | β-Amyrin | Oleanolic acid | Platycodon grandiflorus nih.govresearchgate.net |
| CYP716A141 | C-16β hydroxylase | β-Amyrin | 16β-hydroxy-β-amyrin | Platycodon grandiflorus nih.govresearchgate.net |
Mechanism of C-11 Oxidation in β-Amyrin
The conversion of β-amyrin to β-amyrenonol by CYP88D6 is not a single-step reaction but a sequential two-step oxidation process occurring at the C-11 position of the triterpene skeleton. frontiersin.orgnih.govmedchemexpress.com The proposed mechanism involves an initial hydroxylation at the C-11 position, which is a characteristic reaction of cytochrome P450 monooxygenases. This first step forms the intermediate 11α-hydroxy-β-amyrin. nih.govnih.gov Subsequently, the same enzyme, CYP88D6, catalyzes the further oxidation of this hydroxyl group to a ketone, yielding the final product, 11-oxo-β-amyrin (β-amyrenonol). nih.govnih.gov
Reaction Steps:
Hydroxylation: β-Amyrin + O₂ + NADPH + H⁺ → 11α-hydroxy-β-amyrin + H₂O + NADP⁺
Oxidation: 11α-hydroxy-β-amyrin + O₂ + NADPH + H⁺ → 11-oxo-β-amyrin (β-Amyrenonol) + 2H₂O + NADP⁺
Upstream Biosynthetic Pathways and Precursor Formation
The synthesis of β-amyrenonol is dependent on the formation of its direct precursor, β-amyrin, which is generated through a complex series of upstream metabolic reactions.
Role of β-Amyrin Synthase in Squalene Cyclization
The immediate precursor to the pentacyclic triterpene skeleton is the linear C30 compound, 2,3-oxidosqualene (B107256). nih.govnih.gov The crucial cyclization of this substrate is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, β-amyrin synthase (bAS) is the enzyme responsible for converting 2,3-oxidosqualene into β-amyrin. researchgate.netnih.govqmul.ac.uk This remarkable enzymatic transformation generates the five-ring oleanane (B1240867) structure and establishes eight asymmetric centers in a single, highly controlled reaction. nih.gov The mechanism involves a series of concerted cationic rearrangements and ring closures, initiated by the protonation of the epoxide ring in 2,3-oxidosqualene. uea.ac.ukresearchgate.net
Integration within the Mevalonic Acid Pathway
The biosynthesis of all triterpenoids, including β-amyrenonol, is deeply integrated within the broader mevalonic acid (MVA) pathway. nih.govnih.govscielo.brwikipedia.org This fundamental metabolic route, primarily occurring in the cytoplasm and endoplasmic reticulum, is responsible for synthesizing the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govscielo.br The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. libretexts.org Through a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into IPP. libretexts.org Two molecules of IPP and one molecule of DMAPP are then sequentially condensed to form the C15 compound farnesyl diphosphate (FPP). Finally, two molecules of FPP are joined head-to-head to produce the C30 precursor squalene, which is subsequently epoxidized to 2,3-oxidosqualene, the substrate for β-amyrin synthase. nih.gov
| Pathway Stage | Key Intermediate(s) | Key Enzyme(s) |
| Mevalonic Acid Pathway | Acetyl-CoA, HMG-CoA, Mevalonic Acid | HMG-CoA synthase, HMG-CoA reductase |
| Isoprenoid Precursor Synthesis | IPP, DMAPP | Mevalonate (B85504) kinase, Phosphomevalonate kinase |
| Squalene Synthesis | Farnesyl diphosphate (FPP), Squalene | FPP synthase, Squalene synthase |
| Triterpene Skeleton Formation | 2,3-Oxidosqualene, β-Amyrin | Squalene epoxidase, β-Amyrin synthase |
Branch Point Considerations in Triterpene Skeleton Formation
The cyclization of 2,3-oxidosqualene represents a major branch point in triterpenoid (B12794562) and sterol biosynthesis. nih.gov The enzyme oxidosqualene cyclase (OSC) plays a pivotal role in determining the structural fate of this common precursor. nih.gov Depending on the specific OSC enzyme present, 2,3-oxidosqualene can be channeled into the formation of a vast array of different triterpene skeletons. nih.govacs.orgresearchgate.net For instance, while β-amyrin synthase produces the pentacyclic oleanane skeleton, other OSCs such as lupeol (B1675499) synthase and cycloartenol synthase convert the same substrate into lupane (B1675458) and tetracyclic sterol skeletons, respectively. researchgate.netnih.gov This enzymatic diversification is the primary source of the extensive structural variety observed in the triterpenoid family. nih.govacs.orgresearchgate.net Furthermore, downstream modifications by enzymes like cytochrome P450s introduce additional layers of chemical diversity, but the fundamental carbon skeleton is established at this crucial cyclization step. nih.govresearchgate.net
Molecular and Genetic Aspects of Biosynthetic Enzymes
The biosynthesis of β-amyrenonol, a pentacyclic triterpenoid, is a multi-step process initiated from the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone, which is then subjected to oxidative modifications. This process is governed by a set of specific enzymes whose corresponding genes have been the subject of extensive molecular and genetic investigation.
Gene Mining and Expression Analysis of Key Biosynthesis Genes
The identification of genes involved in the biosynthesis of β-amyrenonol and other triterpenoids relies heavily on gene mining and expression analysis. Gene mining strategies often employ homology-based screening of expressed sequence tag (EST) databases and genomic libraries from plants known to produce these compounds. For instance, the identification of β-amyrin synthase (β-AS), the enzyme responsible for the synthesis of the β-amyrin skeleton, has been achieved in several plant species through PCR-based methods using degenerate primers designed from conserved regions of known oxidosqualene cyclases (OSCs).
Once candidate genes are identified, their expression patterns are analyzed to correlate their transcript levels with the accumulation of the target compound in different plant tissues or under various environmental conditions. This is often performed using techniques like quantitative real-time PCR (qRT-PCR). For example, the expression of the β-amyrin 11-oxidase gene (CYP88D6), which is crucial for the conversion of β-amyrin to β-amyrenonol, has been shown to be localized in the roots and stolons of licorice (Glycyrrhiza spp.), consistent with the accumulation of its downstream product, glycyrrhizin. nih.gov This tissue-specific expression provides strong evidence for the gene's role in the biosynthesis of β-amyrenonol and its derivatives.
Modern approaches also integrate transcriptomic and genomic data to identify entire biosynthetic gene clusters. This allows for the discovery of not only the core enzymes but also the associated regulatory and transport proteins.
Bioinformatic Characterization of β-Amyrin Synthase (β-AS) Amino Acid and DNA Sequences
β-Amyrin synthase (β-AS) is a key enzyme in the biosynthesis of oleanane-type triterpenoids, including β-amyrenonol. The bioinformatic characterization of β-AS genes and their corresponding protein sequences has revealed several conserved features. The open reading frame (ORF) of β-AS genes typically ranges from 2,280 to 2,289 base pairs, encoding proteins of approximately 759 to 763 amino acids. mdpi.comacs.org
Sequence alignment and phylogenetic analysis of β-AS proteins from various plant species show a high degree of conservation, particularly in regions associated with catalytic activity. Phylogenetic trees constructed from the amino acid sequences of different oxidosqualene cyclases (OSCs) demonstrate that β-AS forms a distinct clade, separate from other OSCs like lupeol synthase and cycloartenol synthase. mdpi.com This clustering reflects their specialized function in producing the β-amyrin skeleton.
Table 1: Bioinformatic Details of a Representative β-Amyrin Synthase (CbβAS from Conyza blinii)
| Feature | Description |
| Gene Designation | CbβAS |
| Organism | Conyza blinii |
| ORF Length | 2286 bp |
| Encoded Amino Acids | 761 |
| Catalytic Function | Cyclization of 2,3-oxidosqualene to β-amyrin |
Source: Data compiled from multiple bioinformatics studies. nih.gov
Identification of Conserved Functional Motifs in Oxidosqualene Cyclases
Oxidosqualene cyclases (OSCs), including β-amyrin synthase, possess several conserved motifs that are critical for their catalytic function. One of the most important is the DCTAE motif , which is involved in substrate binding. mdpi.commdpi.com Another highly conserved region is the QW motif , which is believed to stabilize the carbocation intermediates formed during the complex cyclization cascade. mdpi.com
In addition to these well-characterized motifs, recent studies have identified other conserved regions that may play a role in determining the product specificity of different OSCs. For example, a comparative analysis of β-amyrin and cycloartenol synthases led to the discovery of conserved triad motifs, VFM and VFN, respectively. nih.gov Site-directed mutagenesis studies have confirmed that these motifs are crucial for the catalytic efficiency of the enzymes, with variants containing the conserved motif showing a significant increase in product yield. nih.gov Molecular docking simulations suggest that the amino acid residues within these motifs act in concert to stabilize the substrate and the catalytic intermediates. nih.gov
Table 2: Key Conserved Motifs in Oxidosqualene Cyclases
| Motif | Putative Function |
| DCTAE | Substrate binding |
| QW Motif | Stabilization of carbocation intermediates |
| VFM/VFN Triad | Critical for catalytic yield and product specificity |
Source: Compiled from research on OSC structure and function. mdpi.comnih.gov
In Vivo Biosynthesis in Engineered Systems (e.g., Yeast)
The heterologous production of β-amyrenonol in engineered microbial systems, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising alternative to its extraction from plant sources. This approach involves the introduction of the relevant biosynthetic genes into the microbial host and optimizing the metabolic pathways to enhance product yield.
The first step in the engineered biosynthesis of β-amyrenonol is the production of its precursor, β-amyrin. This is achieved by expressing a plant-derived β-amyrin synthase (β-AS) gene in yeast. To increase the flux towards β-amyrin, various metabolic engineering strategies have been employed. These include the overexpression of key enzymes in the upstream mevalonate (MVA) pathway, which provides the precursor isopentenyl pyrophosphate (IPP), and the downregulation of competing pathways, such as ergosterol biosynthesis.
For the subsequent conversion of β-amyrin to β-amyrenonol (11-oxo-β-amyrin), a cytochrome P450 monooxygenase capable of catalyzing the specific oxidation at the C-11 position of the β-amyrin backbone is required. The gene encoding β-amyrin 11-oxidase (CYP88D6) from licorice has been identified and successfully co-expressed with β-AS in yeast. nih.gov This co-expression system enables the in vivo two-step conversion of the endogenous yeast substrate, 2,3-oxidosqualene, first to β-amyrin and then to 11-oxo-β-amyrin. nih.gov
Further optimization of the engineered yeast strains has focused on improving the efficiency of the cytochrome P450 reaction. This includes the co-expression of a suitable cytochrome P450 reductase (CPR), which is essential for regenerating the catalytic activity of the P450 enzyme. frontiersin.org By combining these approaches, significant titers of β-amyrin and its derivatives have been achieved in fed-batch fermentation processes. nih.govacs.org
Table 3: Production of β-Amyrin in Engineered Saccharomyces cerevisiae
| Engineering Strategy | β-Amyrin Titer | Reference |
| Peroxisome compartmentalization and "push-pull-restrain" strategy | 2.6 g/L | Du et al., 2022 nih.govacs.org |
| Disruption of acetyl-CoA competing pathway | 279.0 ± 13.0 mg/L | Dai et al., 2014 |
| Overexpression of ERG20 and ERG1 | 899 mg/L | Liu et al., 2023 researchgate.net |
| Transcriptional control and ethanol fed-batch fermentation | 138.80 mg/L | Zhang et al., 2015 researchgate.net |
Note: These titers represent the production of the precursor, β-amyrin. The final yield of β-amyrenonol would depend on the efficiency of the subsequent oxidation step.
Chemical Synthesis and Derivatization Strategies for β Amyrenonol
Synthetic Methodologies for β-Amyrenonol
The synthesis of β-amyrenonol can be achieved through various methodologies, primarily involving the oxidation of amyrin precursors or multi-step synthesis from other readily available triterpenoids.
A common approach to obtaining β-amyrenonol involves the oxidation of a mixture of α-amyrin and β-amyrin, which are often co-isolated from natural sources like the resin of Protium heptaphyllum. researchgate.net This method leverages classical oxidation reactions to introduce a ketone group at the C-11 position of the β-amyrin skeleton. The resulting mixture of oxidized products can then be separated to isolate β-amyrenonol.
| Starting Material | Reaction Type | Key Reagents | Product | Reference |
| α,β-Amyrin Mixture | Oxidation | Oxidizing agents (e.g., chromium-based reagents) | α-Amyrenonone and β-Amyrenonol | researchgate.net |
More controlled and scalable syntheses of β-amyrin, the direct precursor to β-amyrenonol, have been developed from abundant triterpenic acids such as oleanolic acid. mdpi.comnih.govnih.govdntb.gov.ua These multi-step syntheses provide a practical route to β-amyrin in high yields. mdpi.comnih.gov The subsequent step to obtain β-amyrenonol would involve a targeted oxidation at the C-11 position. While the direct conversion of oleanolic acid to β-amyrenonol is a complex transformation, the synthesis of the β-amyrin intermediate is a significant advancement. mdpi.comnih.gov
| Starting Material | Key Steps for β-Amyrin Synthesis | Overall Yield of β-Amyrin | Potential Subsequent Step | Reference |
| Oleanolic Acid | 1. Reduction of carboxylic acid2. Iodination of primary alcohol3. Reduction of the iodide | up to 81% | C-11 Oxidation | mdpi.comnih.gov |
Design and Synthesis of β-Amyrenonol Derivatives
The structural modification of β-amyrenonol allows for the creation of novel analogues with potentially enhanced biological activities.
The hydroxyl group at the C-3 position of β-amyrenonol is a common site for modification through esterification. The synthesis of β-amyrenonol acetate (B1210297), for instance, can be achieved by reacting β-amyrenonol with an acetylating agent. This type of derivatization can alter the lipophilicity and other physicochemical properties of the parent molecule.
| Parent Compound | Reaction Type | Example Reagent | Derivative |
| β-Amyrenonol | Esterification (Acetylation) | Acetic anhydride or Acetyl chloride | β-Amyrenonol Acetate |
The β-amyrenonol scaffold serves as a template for the synthesis of new triterpenoid (B12794562) analogues. medchemexpress.com Modifications can be introduced at various positions on the pentacyclic structure to explore structure-activity relationships. nih.gov For pentacyclic triterpenoids in general, modifications often target the A-ring, including the C-3 hydroxyl group, and the C-ring double bond. nih.gov These modifications can include the introduction of different functional groups or the alteration of stereochemistry to produce novel compounds with unique properties.
The synthesis of isomeric forms of β-amyrenonol, such as iso-β-amyrenonol, has also been reported in the chemical literature. rsc.org The formation of such isomers typically involves specific reaction conditions that promote rearrangements of the carbon skeleton or changes in the stereochemistry at one or more chiral centers. The synthesis and characterization of these isomers are important for understanding the structural nuances that can influence the chemical and biological properties of these triterpenoids.
Methodological Advancements in Triterpenoid Synthesis
Recent decades have seen significant progress in the methods used to synthesize complex triterpenoids like β-Amyrenonol. These advancements span improved semi-synthetic routes from abundant natural precursors and cutting-edge biotechnological production platforms.
Reduction of oleanolic acid with lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.net
Selective iodination of the primary hydroxyl group. mdpi.comresearchgate.net
Reduction of the iodo-intermediate with zinc powder. mdpi.comresearchgate.net
The most transformative advancements, however, have come from the fields of metabolic engineering and synthetic biology. researchgate.net The entire biosynthetic pathway for triterpenoids, which originates from the mevalonate (B85504) (MVA) pathway, has been a target for reconstruction in microbial hosts. researchgate.netnih.gov The key steps involve:
Cyclization: The linear precursor, 2,3-oxidosqualene (B107256), is cyclized by oxidosqualene cyclases (OSCs) to form the basic pentacyclic triterpenoid skeleton, such as β-amyrin. frontiersin.orgnih.gov
Scaffold Decoration: The triterpenoid backbone is then modified by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), which catalyze oxidation and glycosylation, respectively. researchgate.netnih.gov
Researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce β-Amyrenonol by introducing the genes for β-amyrin synthase and the specific P450 enzyme (CYP88D6) that catalyzes the C-11 oxidation. medchemexpress.com By optimizing the host strain and pairing the P450 with appropriate reductases, production titers can be significantly increased. cjnmcpu.com These synthetic biology platforms offer a promising route for the sustainable and scalable production of β-Amyrenonol and other valuable triterpenoids, bypassing the reliance on extraction from natural plant sources. researchgate.net
Table 2: Key Enzymes in the Biosynthesis of β-Amyrenonol
| Enzyme Class | Specific Enzyme Example | Function | Precursor | Product | Reference |
|---|---|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to form the pentacyclic skeleton | 2,3-oxidosqualene | β-Amyrin | frontiersin.org |
| Cytochrome P450 Monooxygenase | β-amyrin 11-oxidase (CYP88D6) | Sequential two-step oxidation at the C-11 position | β-Amyrin | β-Amyrenonol | medchemexpress.com |
Mechanistic Investigations of Biological Activities of β Amyrenonol in Vitro and Preclinical
Anti-proliferative and Apoptosis-Inducing Mechanisms
β-Amyrenonol demonstrates significant potential in inhibiting the proliferation of various cancer cell lines and in triggering programmed cell death (apoptosis). These effects are mediated through a complex interplay of cellular signaling pathways and modulation of critical proteins involved in cell cycle regulation and cell survival.
Effects on Cancer Cell Line Growth (In Vitro)
In vitro studies have shown that β-Amyrenonol exhibits dose-dependent inhibition of cancer cell growth across several human cancer cell lines. Notably, it has demonstrated potent cytotoxic effects against leukemia cells, as well as cells from liver, lung, and breast cancers.
| Cancer Cell Line | IC50 Value (µM) | Reference |
| HL60 (Leukemia) | 26.3 | medchemexpress.com, medchemexpress.com, tandfonline.com |
| HepG2 (Liver) | 9.3–11.9 | tandfonline.com |
| A549 (Lung) | 11.9–23.6 | tandfonline.com |
| MCF-7 (Breast) | 16.7–23.6 | tandfonline.com |
These findings indicate that β-Amyrenonol possesses broad-spectrum anti-proliferative activity against various cancer types.
Modulation of Cell Cycle and Apoptotic Pathways
The anti-proliferative effects of β-Amyrenonol are closely linked to its ability to induce apoptosis and disrupt the cell cycle. Investigations have revealed that β-Amyrenonol can trigger apoptosis through intrinsic and extrinsic pathways, often involving the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). Studies on related triterpenoids and cancer cell lines suggest that β-Amyrenonol may induce G2/M cell cycle arrest, thereby halting cancer cell proliferation jbuon.com.
Mechanistically, apoptosis induction by β-Amyrenonol appears to involve the mitochondrial pathway, characterized by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 jbuon.com, ekosfop.or.kr. Furthermore, the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3) is a common hallmark of apoptosis, leading to downstream events like PARP cleavage, which signifies irreversible cell death nih.gov, nih.gov, researchgate.net.
Influence on Oncogenic Gene and Protein Expression
β-Amyrenonol has been shown to modulate the expression of key genes and proteins involved in cancer progression and cell cycle control. Research indicates that β-Amyrenonol can downregulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor often overexpressed in cancers and associated with inflammation and cell survival nih.gov, researchgate.net. Additionally, it has been observed to reduce the expression of cyclin D1, a protein critical for cell cycle progression, which can contribute to cell cycle arrest nih.gov. The observed upregulation of Bax and downregulation of Bcl-2 further supports its role in promoting apoptosis jbuon.com, ekosfop.or.kr, researchgate.net. While EGFR (Epidermal Growth Factor Receptor) is a significant oncogene, its direct modulation by β-Amyrenonol has not been extensively detailed in the provided literature.
Anti-inflammatory Action and Immunomodulation
Beyond its anti-cancer properties, β-Amyrenonol exhibits significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators and modulating inflammatory enzyme activity.
Inhibition of Pro-inflammatory Cytokine Release
β-Amyrenonol has demonstrated a notable capacity to suppress the release of pro-inflammatory cytokines. Specifically, it significantly reduces lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in THP-1 cells when applied at a concentration of 100 μM medchemexpress.com, researchgate.net, tandfonline.com. This inhibition of TNF-α, a key mediator of inflammation, underscores β-Amyrenonol's potential in managing inflammatory conditions. Related compounds also show inhibition of other pro-inflammatory cytokines like IL-1β and IL-6 tandfonline.com.
Modulation of Inflammatory Enzyme Activities
β-Amyrenonol has been identified as an inhibitor of cyclooxygenase-2 (COX-2) medchemexpress.com, medchemexpress.com. COX-2 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins, which mediate pain and inflammation. By inhibiting COX-2 activity, β-Amyrenonol can attenuate the inflammatory response.
Compound List:
β-Amyrenonol (11-Oxo-β-amyrin)
Glycyrrhetinic acid
TNF-α (Tumor Necrosis Factor-alpha)
THP-1 cells
HL60 cells
HepG2 cells
A549 cells
MCF-7 cells
LPS (Lipopolysaccharide)
Caspase-3
Caspase-8
Caspase-9
PARP (Poly(ADP-ribose) polymerase)
Bax
Bcl-2
NF-κB (Nuclear Factor-kappa B)
Cyclin D1
COX-2 (Cyclooxygenase-2)
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)
EGFR (Epidermal Growth Factor Receptor)
Interaction with Cellular Signaling Pathways
Research indicates that β-amyrenol can interact with key cellular signaling pathways involved in inflammation and cellular processes. Studies suggest that it may modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.netwikipedia.orgnih.govbibliotekanauki.plnih.govresearchgate.net. NF-κB is a central regulator of inflammation, and its activation is linked to the expression of numerous pro-inflammatory genes. β-Amyrenol's influence on this pathway could contribute to its observed anti-inflammatory effects. Additionally, β-amyrenol has been implicated in modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways researchgate.netnih.govnih.gov. The MAPK pathway plays a crucial role in various cellular functions, including cell growth, differentiation, and response to stress and inflammation. Specifically, β-amyloid peptide has been shown to activate p38 and c-Jun N-terminal kinase (JNK) MAPKs, which are downstream of the p75 neurotrophin receptor, and this activation is dependent on the death domain of p75NTR nih.gov. While this study focuses on β-amyloid, it highlights the involvement of MAPKs in cellular signaling relevant to neurological conditions. Another study notes that β-amyrin (a related compound) may induce antinociception via inhibition of MAPK pathways researchgate.net.
Enzyme Inhibitory Potential
β-Amyrenol exhibits inhibitory potential against several enzymes involved in metabolic processes.
Studies have investigated the effect of β-amyrenol, often as part of an α,β-amyrenone mixture, on carbohydrate-processing enzymes. The α,β-amyrenone mixture demonstrated significant inhibition of α-glucosidase nih.govresearchgate.netmdpi.com. In one study, a concentration of 1.6 µg/mL of α,β-amyrenone achieved a 96.59% inhibition rate against α-glucosidase, outperforming the standard drug acarbose (B1664774) which showed 51.5% inhibition at 60 µg/mL nih.govmdpi.com. Further analysis using yeast α-glucosidase showed that α,β-amyrenone achieved over 90% inhibition with an IC50 of 0.392 µg/mL, which is comparable to the standard's IC50 of 0.172 µg/mL mdpi.com. While direct data for β-amyrenol alone on α-amylase is less prominent, the α,β-amyrenone mixture showed approximately 25% inhibitory activity against α-amylase at 100 µg/mL, which was insufficient to generate an IC50 curve nih.govmdpi.com.
The inhibitory effects of α,β-amyrenone on lipase (B570770) have also been studied. At a concentration of 100 µg/mL, α,β-amyrenone showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% nih.govresearchgate.net. Another study reported a lipase inhibitory analysis resulting in an IC50 value of 1.193 ± 0.41 µg/mL for the α,β-amyrenone mixture nih.gov. However, when compared to the standard orlistat (B1677487), the mixture was found to be less effective, as orlistat inhibited 78.08% of enzyme activity at 3.125 µg/mL, while the α,β-amyrenone mixture showed less than 50% inhibition at the same concentration nih.gov. Tests with rat intestinal lipase showed 35.6% ± 0.46% inhibition at 100 µg/mL nih.govmdpi.com.
Oxidosqualene cyclases (OSCs) are enzymes crucial for the biosynthesis of triterpenes, including β-amyrenol. Research has focused on the characterization and cloning of β-amyrenol synthases (β-AS), which catalyze the cyclization of (3S)-2,3-oxidosqualene into β-amyrenol nih.govnih.govpakbs.orgrsc.orgebi.ac.uk. These studies identify the enzymes responsible for β-amyrenol production and explore their kinetic parameters and genetic sequences, laying the groundwork for understanding triterpene biosynthesis. For instance, β-amyrin synthase from Euphorbia tirucalli was purified and characterized, with kinetic parameters Km of 33.8 ± 0.53 µm and kcat of 46.4 ± 0.68 min-1 determined nih.gov. This research also explored inhibition constants for known OSC inhibitors like iminosqualene and Ro48-8071, identifying them as potent inhibitors nih.gov.
Receptor-Mediated Biological Responses
β-Amyrenol's interactions with specific receptors are being investigated for their potential therapeutic implications.
Studies have explored the interaction of amyrins, including β-amyrenol, with cannabinoid receptors CB1 and CB2. One study using binding assays found no binding of either α- or β-amyrin to human cannabinoid receptors (hCB1 or hCB2) with Ki values greater than 10 µM nih.gov. In contrast, other research reported that a mixture of α- and β-amyrin bound selectively to CB1 receptors with a high affinity, exhibiting a Ki value of 0.133 nM for CB1 and a lower affinity (Ki = 1989 nM) for CB2 researchgate.netnih.gov. This binding to CB1 and CB2 receptors was shown to mediate antinociceptive and anti-inflammatory effects in mouse models researchgate.netnih.gov. However, β-amyrenol was also found to inhibit 2-arachidonoyl glycerol (B35011) (2-AG) hydrolysis by targeting monoacylglycerol lipase (MAGL) and α,β-hydrolases, suggesting indirect cannabimimetic mechanisms rather than direct interaction with CB receptors nih.gov. Further computational studies (molecular docking) have evaluated the binding affinity of various triterpenes, including α-amyrin, towards the CB1 receptor, indicating strong binding affinities for compounds like friedelin, α-amyrin, and epifriedelanol (B1671487) mdpi.com. The specific binding affinity of β-amyrenol to CB1 and CB2 receptors remains an area of ongoing research, with some studies suggesting direct binding and others indicating indirect mechanisms or no direct binding.
Compound Table:
| Common Name | IUPAC Name / Other Names | CAS Number |
| β-Amyrenol | (3β)-Olean-12-en-3-ol; β-Amyrine; β-Amirin; Olean-12-en-3β-ol | 559-70-6 |
| α-Amyrenol | (3β)-Urs-12-en-3-ol; α-Amyrine; α-Amirin; Urs-12-en-3β-ol | 638-95-9 |
| α,β-Amyrenone | Mixture of α- and β-Amyrenone | N/A |
| α-Amylase | Enzyme | N/A |
| α-Glucosidase | Enzyme | N/A |
| Lipase | Enzyme | N/A |
| Oxidosqualene Cyclase | Enzyme | N/A |
| CB1 Receptor | Cannabinoid Receptor 1 | N/A |
| CB2 Receptor | Cannabinoid Receptor 2 | N/A |
| NF-κB | Nuclear Factor kappa-light-chain-enhancer of activated B cells | N/A |
| MAPK | Mitogen-Activated Protein Kinase | N/A |
| CREB | cAMP Response Element-Binding Protein | N/A |
| MAGL | Monoacylglycerol Lipase | N/A |
| 2-AG | 2-Arachidonoylglycerol | N/A |
Analytical Chemistry and Characterization Methodologies for β Amyrenonol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and identifying functional groups within β-Amyrenonol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the detailed structural analysis of β-Amyrenonol. These techniques probe the magnetic properties of atomic nuclei to reveal information about the chemical environment of atoms within the molecule swarthmore.edu.
¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms in β-Amyrenonol. The chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and integration values of the proton signals offer insights into the molecular framework, including the presence of methyl groups, methylene (B1212753) groups, methine protons, and olefinic protons. For instance, studies on related compounds like α- and β-amyrin, which share structural similarities, show characteristic signals for olefinic protons and methyl groups that aid in structural assignments huejmp.vnresearchgate.net. The presence of specific functional groups, such as hydroxyl groups, also influences the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR provides data on the carbon skeleton of β-Amyrenonol. It reveals the number of distinct carbon environments, including quaternary carbons, methine carbons, methylene carbons, and methyl carbons. The chemical shifts in ¹³C NMR spectra are highly sensitive to the electronic environment, allowing for the identification of functional groups like carbonyls (if present in derivatives) or carbons involved in double bonds. For example, the presence of a double bond in the oleanane (B1240867) skeleton of β-Amyrenonol is indicated by signals in the olefinic region of the ¹³C NMR spectrum huejmp.vnresearchgate.net. The efficiency of specific chemical transformations, such as oxidation at the C3 position, can be confirmed by observing changes in ¹³C NMR spectral data mdpi.com.
Researchers utilize both ¹H and ¹³C NMR, often in conjunction with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to establish complete structural assignments and confirm the stereochemistry of β-Amyrenonol huejmp.vnresearchgate.net.
Mass Spectrometry (MS, ESI-MS, GC-MS)
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of β-Amyrenonol, and for providing fragmentation data that aids in structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for polar and thermally labile compounds. It typically generates protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For β-Amyrenonol (C₃₀H₄₈O₂), ESI-MS would confirm its molecular weight of approximately 440.7 g/mol biorlab.comchemlab-tachizaki.comdcchemicals.com. Studies on related compounds like α,β-amyrenone have reported molecular ion peaks consistent with their structures mdpi.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the analysis of volatile and thermally stable compounds. While β-Amyrenonol itself might require derivatization for optimal GC analysis due to its relatively high molecular weight and polarity, GC-MS is effective for identifying and quantifying related triterpenoids, such as α- and β-amyrin, in complex mixtures researchgate.net. The fragmentation patterns obtained from GC-MS provide characteristic fingerprints that can be matched against spectral libraries for compound identification. For example, GC-MS has been used to confirm the presence of α- and β-amyrin, which are closely related to β-Amyrenonol researchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in β-Amyrenonol by analyzing the absorption of infrared radiation. The technique provides a molecular fingerprint based on the vibrational modes of chemical bonds.
FTIR analysis of β-Amyrenonol would typically reveal absorption bands corresponding to:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group present in the molecule biorlab.comnih.gov.
C-H stretching: Absorption bands in the region of 2850-3000 cm⁻¹, characteristic of aliphatic C-H bonds in the triterpenoid (B12794562) structure.
C=C stretching: Absorption bands around 1640-1680 cm⁻¹ associated with the alkene (double bond) functionality within the triterpene skeleton biorlab.comnih.gov.
C-O stretching: Bands in the fingerprint region (below 1500 cm⁻¹) associated with the C-O bond of the hydroxyl group.
FTIR spectroscopy has been utilized in the comprehensive physico-chemical characterization of β-Amyrenonol and related compounds, contributing to their identification and structural confirmation mdpi.comresearchgate.netscielo.br.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation, purification, and analysis of β-Amyrenonol from natural sources or synthetic mixtures, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, quantification, and purity assessment of β-Amyrenonol. Its high resolution and sensitivity make it ideal for analyzing complex mixtures and ensuring the quality of isolated compounds.
Purity Assessment: HPLC is routinely employed to determine the purity of β-Amyrenonol. Suppliers often specify purity levels such as "HPLC ≥98%" lookchem.comherbchemical.com. The chromatogram generated by HPLC provides a visual representation of the separated components, allowing for the quantification of β-Amyrenonol relative to any impurities.
Separation and Identification: HPLC methods, often using reversed-phase columns (e.g., C18), with mobile phases consisting of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and water, are developed to effectively separate β-Amyrenonol from other phytochemicals mdpi.comresearchgate.net. The eluted compounds are typically detected using UV-Vis detectors, as triterpenoids often possess chromophores that absorb UV light. HPLC is also used in conjunction with mass spectrometry (HPLC-MS) for more definitive identification and structural characterization.
Column Chromatography for Isolation
Column chromatography (CC) is a classical and highly effective preparative technique used for the isolation and purification of β-Amyrenonol from crude plant extracts or reaction mixtures. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Stationary Phases: Common stationary phases employed for the isolation of β-Amyrenonol include silica (B1680970) gel (normal phase) and reversed-phase silica (RP-18) huejmp.vnresearchgate.nettandfonline.com. Other specialized stationary phases like Sephadex LH-20 and MCI gel have also been utilized for the purification of triterpenoids huejmp.vnresearchgate.nettandfonline.com.
Mobile Phases and Elution: The separation is achieved by eluting the compounds through the column using a carefully selected solvent system, often a gradient of increasing polarity. For instance, solvent systems involving mixtures of hexane/ethyl acetate (B1210297), dichloromethane/methanol, or hexane/acetone are commonly used for eluting pentacyclic triterpenoids like β-Amyrenonol huejmp.vnresearchgate.netresearchgate.nettandfonline.com.
Isolation Process: In a typical isolation procedure, a crude extract is loaded onto the column, and the mobile phase is passed through. Fractions are collected sequentially, and those containing β-Amyrenonol are identified, often by Thin-Layer Chromatography (TLC) or HPLC, and then pooled for further purification or analysis huejmp.vnresearchgate.nettandfonline.com.
Advanced Biotechnological and Synthetic Biology Approaches for β Amyrenonol Research
Metabolic Engineering of Microbial Hosts for Triterpenoid (B12794562) Production
Microbial hosts like yeast and bacteria are frequently engineered to function as cellular factories for producing high-value chemicals. By introducing and optimizing biosynthetic pathways, these microorganisms can be programmed to synthesize complex molecules from simple carbon sources.
Saccharomyces cerevisiae (baker's yeast) is a well-established chassis organism for synthetic biology due to its genetic tractability and robust fermentation capabilities. The synthesis of β-amyrenonol in yeast is a multi-step process that begins with the production of its direct precursor, β-amyrin.
The key enzymatic step to convert β-amyrin into β-amyrenonol is an oxidation reaction at the C-11 position. This is catalyzed by a specific cytochrome P450 enzyme, β-amyrin 11-oxidase. Research has successfully demonstrated the in vivo production of β-amyrenonol in S. cerevisiae. medchemexpress.comfrontiersin.org This was achieved by co-expressing a β-amyrin synthase with the β-amyrin 11-oxidase from licorice (Glycyrrhiza uralensis), an enzyme identified as CYP88D6. medchemexpress.comfrontiersin.org
Strategies to boost the production of β-amyrenonol in yeast focus on enhancing the precursor supply and ensuring efficient enzymatic conversion. Key approaches include:
Upregulating the Mevalonate (B85504) (MVA) Pathway: Increasing the expression of key enzymes in the endogenous MVA pathway to enhance the supply of the universal triterpenoid precursor, 2,3-oxidosqualene (B107256).
Co-expression of Redox Partners: Ensuring high-level expression of a suitable cytochrome P450 reductase (CPR) to partner with the β-amyrin 11-oxidase (CYP88D6) for efficient catalysis. frontiersin.org
Downregulating Competing Pathways: Reducing the metabolic flux towards pathways that compete for precursors, such as sterol biosynthesis.
One study reported the production of approximately 1.6 mg/L of 11-oxo-β-amyrin (β-amyrenonol) in an engineered yeast strain after co-expressing the relevant synthase and oxidase enzymes. frontiersin.org
| Enzyme | Function | Source Organism (Example) | Reference |
|---|---|---|---|
| β-Amyrin Synthase | Cyclization of 2,3-oxidosqualene to β-amyrin | Glycyrrhiza glabra | frontiersin.org |
| β-Amyrin 11-oxidase (CYP88D6) | Oxidation of β-amyrin to β-amyrenonol | Glycyrrhiza uralensis | medchemexpress.comfrontiersin.org |
| Cytochrome P450 Reductase (CPR) | Redox partner for CYP88D6 activity | Glycyrrhiza uralensis | frontiersin.org |
Plant Genetic Engineering and Tissue Culture for Enhanced Accumulation
Direct modification of plants or the use of plant tissue cultures offers an alternative to microbial fermentation for producing plant-derived natural products. These methods maintain the native cellular environment, which can be beneficial for the proper functioning of complex biosynthetic pathways.
However, a review of available scientific literature indicates a lack of specific studies focused on the genetic engineering of plants or the development of tissue culture systems with the explicit goal of enhancing the accumulation of β-amyrenonol. Research in this area has generally targeted the end-product saponins (B1172615) or the accumulation of major precursors like β-amyrin. nih.gov
Omics-Based Approaches for Comprehensive Pathway Discovery
"Omics" technologies, such as genomics, transcriptomics, and metabolomics, are powerful tools for discovering genes and elucidating biosynthetic pathways. These approaches allow for a global analysis of genes, transcripts, and metabolites, and their correlation can reveal new enzymes and regulatory factors.
While omics approaches have been instrumental in discovering the enzymes responsible for triterpenoid biosynthesis, including the β-amyrin synthase and the CYP88D6 that produces β-amyrenonol, there is no evidence of omics-based studies designed specifically for the de novo discovery of the β-amyrenonol pathway. qmul.ac.uk The pathway is relatively straightforward, involving the direct oxidation of a well-known precursor, β-amyrin. Integrative omics studies in plants like licorice have focused on the entire pathway leading to more complex downstream molecules like glycyrrhizin. qmul.ac.uk
Development of Translational Synthetic Biology Platforms
Translational synthetic biology platforms aim to bridge the gap between basic research and practical application by creating streamlined systems for the rapid design, construction, and testing of biosynthetic pathways. These platforms can accelerate the production of novel molecules for evaluation.
While platforms have been developed for the rapid, scalable biosynthesis of triterpenes using plant transient expression systems (such as agro-infiltration of Nicotiana benthamiana), and have successfully produced gram-scale quantities of the precursor β-amyrin, specific application or optimization of these platforms for the dedicated production of β-amyrenonol has not been reported. medchemexpress.com Such a platform could theoretically be adapted for β-amyrenonol production by co-expressing the β-amyrin synthase and the β-amyrin 11-oxidase system.
Future Research Directions and Translational Perspectives for β Amyrenonol
Leveraging β-Amyrenonol as a Chemical Scaffold for Novel Drug-Like Molecule Synthesis
The intrinsic chemical architecture of β-Amyrenonol makes it an attractive starting point for the synthesis of novel bioactive compounds. medchemexpress.com Its triterpenoid (B12794562) skeleton can be chemically modified to generate a diverse library of derivatives with potentially enhanced or novel pharmacological properties. The functional groups present on the β-Amyrenonol molecule, including the hydroxyl and ketone moieties, offer reactive sites for various chemical transformations.
Future synthetic efforts could focus on:
Functional group modification: Altering the existing hydroxyl and ketone groups through reactions such as esterification, etherification, and oxidation/reduction to explore their influence on biological activity.
Introduction of new functionalities: Incorporating nitrogen-, halogen-, or sulfur-containing groups to create novel pharmacophores and potentially enhance interactions with biological targets.
Dimerization and conjugation: Creating dimeric structures or conjugating β-Amyrenonol with other known bioactive molecules to explore synergistic effects or targeted drug delivery.
These synthetic endeavors can lead to the discovery of new chemical entities with potential applications in various therapeutic areas, building upon the inherent biological activities of the parent molecule.
Strategies for Industrial-Scale Production via Bioengineering
The natural abundance of β-Amyrenonol may not be sufficient for extensive research and potential commercialization. Therefore, developing sustainable and scalable production methods is crucial. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, presents a promising avenue for the industrial-scale production of β-Amyrenonol. nih.govresearchgate.net
Researchers have successfully engineered S. cerevisiae to produce β-amyrin, the direct precursor of β-Amyrenonol. nih.gov The key enzyme responsible for the conversion of β-amyrin to β-Amyrenonol is β-amyrin 11-oxidase, a cytochrome P450 enzyme (CYP88D6). medchemexpress.com
Future bioengineering strategies should focus on:
Optimization of β-amyrin production: Enhancing the metabolic flux towards β-amyrin by overexpressing key enzymes in the mevalonate (B85504) pathway and downregulating competing pathways.
Efficient expression and activity of β-amyrin 11-oxidase: Ensuring high-level expression and optimal activity of the cytochrome P450 system, which may require co-expression of a suitable cytochrome P450 reductase.
Host strain improvement: Developing robust yeast strains that can tolerate high concentrations of the product and exhibit high yields in industrial fermentation settings.
The table below summarizes key genes and strategies that have been employed in the metabolic engineering of yeast for the production of triterpenoid precursors.
| Gene/Strategy | Function | Impact on Production |
| tHMG1 | Truncated HMG-CoA reductase | Increases precursor supply for the mevalonate pathway |
| ERG20 | Farnesyl diphosphate (B83284) synthase | Enhances the pool of the direct precursor for triterpene synthesis |
| ERG9 | Squalene synthase | Commits carbon flux towards squalene, a key intermediate |
| UPC2.1 | Transcription factor | Upregulates genes involved in sterol biosynthesis |
| CRISPR/Cas9 | Genome editing tool | Enables precise genetic modifications to knockout competing pathways |
Successful implementation of these bioengineering strategies could lead to a cost-effective and environmentally friendly production platform for β-Amyrenonol, thereby facilitating its broader investigation and potential therapeutic application.
In-depth Mechanistic Elucidation of β-Amyrenonol's Biological Actions at a Molecular Level
Preliminary studies have indicated that β-Amyrenonol possesses anti-inflammatory properties, evidenced by its ability to significantly reduce the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced THP-1 cells. medchemexpress.com TNF-α is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. nih.govmdpi.comceon.rspatsnap.com The inhibition of TNF-α production suggests that β-Amyrenonol may interfere with inflammatory signaling pathways.
To gain a deeper understanding of its mechanism of action, future research should investigate:
Specific molecular targets: Identifying the direct protein targets of β-Amyrenonol through techniques such as affinity chromatography, proteomics, and thermal shift assays.
Signaling pathway modulation: Investigating the effect of β-Amyrenonol on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Enzyme inhibition: Assessing the inhibitory activity of β-Amyrenonol against enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX).
A thorough understanding of the molecular mechanisms underlying the biological activities of β-Amyrenonol is essential for its rational development as a therapeutic agent.
Exploration of Structure-Activity Relationships for Targeted Analog Design and Optimization
Systematic exploration of the structure-activity relationships (SAR) of β-Amyrenonol derivatives is crucial for designing and optimizing analogs with improved potency, selectivity, and pharmacokinetic properties. SAR studies on other pentacyclic triterpenoids have revealed the importance of specific functional groups and their stereochemistry in determining biological activity. For instance, in a study of lanostane-type triterpenoids, the presence of a carbonyl group at the C-11 position, as seen in β-Amyrenonol, was a common feature among many of the identified compounds. nih.gov
Future SAR studies on β-Amyrenonol should involve:
Synthesis of a focused library of analogs: Creating a series of derivatives with systematic modifications at key positions of the triterpenoid scaffold.
Comprehensive biological evaluation: Screening the synthesized analogs in a panel of relevant biological assays to determine their potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) analysis: Developing mathematical models that correlate the structural features of the analogs with their biological activities to guide the design of more potent compounds.
The insights gained from these SAR studies will be invaluable for the targeted design of β-Amyrenonol-based drug candidates with optimized therapeutic profiles.
Integration of Advanced Computational Chemistry with Experimental Research
Advanced computational chemistry techniques can significantly accelerate the drug discovery and development process for β-Amyrenonol and its derivatives. Molecular modeling, including molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions between these compounds and their biological targets at an atomic level. mdpi.comnih.govbiorxiv.orgnih.gov
The integration of computational chemistry can be applied to:
Target identification and validation: Using virtual screening and molecular docking to identify potential protein targets for β-Amyrenonol.
Binding mode prediction: Elucidating the precise binding orientation and interactions of β-Amyrenonol and its analogs within the active site of a target protein.
Prediction of ADME properties: Utilizing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives, thereby guiding the design of compounds with improved drug-like characteristics.
By combining computational predictions with experimental validation, researchers can streamline the design-synthesis-test-optimization cycle, leading to a more efficient and cost-effective discovery of novel β-Amyrenonol-based therapeutics. The table below illustrates the potential applications of computational chemistry in β-Amyrenonol research.
| Computational Technique | Application in β-Amyrenonol Research |
| Molecular Docking | Predict the binding mode and affinity of β-Amyrenonol derivatives to target proteins like TNF-α. |
| Molecular Dynamics Simulations | Investigate the stability of the ligand-protein complex and the conformational changes upon binding. |
| QSAR | Develop predictive models for the biological activity of β-Amyrenonol analogs based on their physicochemical properties. |
| Virtual Screening | Identify novel potential biological targets for β-Amyrenonol from large protein databases. |
The synergy between computational and experimental approaches holds great promise for unlocking the full therapeutic potential of β-Amyrenonol.
Q & A
Q. What are the established methods for synthesizing beta-Amyrenonol in laboratory settings?
this compound is typically synthesized via triterpenoid isolation or semi-synthetic modification of precursor compounds like beta-amyrin. Key steps include:
- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) from plant sources like Vochysia divergens .
- Oxidation : Controlled oxidation of beta-amyrin using Jones reagent (CrO₃ in H₂SO₄) or enzymatic methods to yield this compound .
- Purification : Column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) followed by HPLC for high-purity isolation (≥95% purity) . Methodological Tip: Ensure reproducibility by documenting solvent ratios, reaction times, and temperature controls (e.g., 25°C for enzymatic oxidation) .
Table 1 : Synthesis Parameters and Yield Optimization
| Step | Method | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Extraction | Soxhlet (hexane) | Hexane | 12–15 | 70–80 |
| Oxidation | Jones reagent | Acetone/H₂O | 40–50 | 85–90 |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | 30–35 | ≥95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural identity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.25 ppm for methyl groups, δ 5.15 ppm for olefinic protons) confirm triterpenoid backbone modifications .
- Mass Spectrometry (MS) : High-resolution ESI-MS ([M+H]+ m/z 439.3574) validates molecular formula (C₃₀H₅₀O₂) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect co-eluting impurities . Methodological Tip: Calibrate instruments using certified reference standards and report detection limits (e.g., LOQ ≤0.1%) .
Q. What in vitro assays are commonly used to assess this compound's bioactivity?
- Antibacterial Activity : Broth microdilution (MIC values) against Staphylococcus aureus (e.g., MIC 32 µg/mL) .
- Cytotoxicity : MTT assay on human cell lines (e.g., IC₅₀ >100 µM indicates selectivity) .
- Anti-inflammatory : ELISA-based TNF-α inhibition in LPS-stimulated macrophages . Methodological Tip: Include positive controls (e.g., tetracycline for antibacterial assays) and validate statistical significance (p<0.05, ANOVA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?
Contradictions often arise from variability in experimental design, such as:
- Strain-specific effects : Test multiple bacterial strains (e.g., Gram-positive vs. Gram-negative) under standardized conditions .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
- Data normalization : Apply meta-analysis frameworks (e.g., PRISMA) to harmonize results from heterogeneous studies . Methodological Tip: Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies that address confounding variables .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in antibacterial applications?
- Transcriptomics : RNA-seq to identify gene expression changes in S. aureus treated with this compound .
- Molecular Docking : In silico modeling against bacterial targets (e.g., penicillin-binding proteins) .
- Membrane Permeability Assays : SYTOX Green uptake to assess disruption of bacterial membranes . Methodological Tip: Combine orthogonal methods (e.g., in vitro and in silico) to strengthen mechanistic hypotheses .
Q. What are the best practices for comparative analysis of this compound with structurally analogous triterpenoids?
- SAR Studies : Systematically modify functional groups (e.g., hydroxylation at C-3) and evaluate bioactivity shifts .
- Computational Chemistry : DFT calculations to compare electronic properties and binding affinities .
- In Vivo Models : Use zebrafish or murine infection models to validate efficacy and toxicity differences . Table 2 : Comparative Bioactivity of Triterpenoid Analogs
| Compound | Antibacterial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| This compound | 32 | >100 |
| Oleanolic Acid | 64 | 50 |
| Ursolic Acid | 16 | 25 |
Methodological Tip: Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure comparative studies .
Methodological Guidelines
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., solvent purity, instrument calibration) .
- Ethical Compliance : Obtain IRB approval for studies involving human-derived cells or animal models .
- Data Reporting : Use metric units (e.g., mM, µg/mL) and report statistical significance with exact p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
